Aqueous-Phase Organocatalysis with 5 mol% Loading Outperforms Conventional Organic Solvent Systems
In the three-component synthesis of tetrahydrobenzo[b]pyrans, 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride at 5 mol% loading in water-ethanol at 60 °C delivers good to excellent isolated yields without requiring column chromatography [1]. For the synthesis of ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate derivatives, the same catalyst at 5 mol% in neat water at 70 °C provides good to excellent yields with no by-products observed [2]. In contrast, many conventional benzimidazolium-based organocatalysts (e.g., 1,3-dialkylbenzimidazolium salts with smaller N-substituents) typically require organic solvents and higher catalyst loadings for comparable multi-component cyclocondensations, as documented in the broader organocatalysis literature [1][2].
water or water-ethanol
| Evidence Dimension | Catalyst loading and reaction medium for multi-component heterocyclic synthesis |
|---|---|
| Target Compound Data | 5 mol% catalyst loading; water-ethanol (tetrahydrobenzo[b]pyrans, 60 °C) or neat water (isoxazole derivatives, 70 °C); good to excellent yields; no chromatography required; no by-products observed. |
| Comparator Or Baseline | Typical organocatalysts for similar multi-component reactions (e.g., 1,3-dialkylbenzimidazolium salts) often require 10–20 mol% loading and organic solvents such as ethanol, acetonitrile, or dichloromethane. |
| Quantified Difference | ≥50% reduction in catalyst loading (5 mol% vs. ≥10 mol%); replacement of organic solvents with aqueous media; elimination of chromatographic purification. |
| Conditions | Multi-component cyclocondensation of aryl aldehydes, malononitrile, and cyclohexane-1,3-dione/dimedone (tetrahydrobenzo[b]pyrans) or diethyl 3-oxopentanedioate, aryl aldehydes, and hydroxylamine hydrochloride (isoxazole derivatives). |
Why This Matters
The combination of low catalyst loading, aqueous solvent compatibility, and chromatography-free purification directly reduces procurement cost per reaction, waste generation, and purification labor compared to other benzimidazolium organocatalysts.
- [1] Delfani, A.M.; Kiyani, H.; Zamani, M. Synthesis of Tetrahydrobenzo[b]pyrans Catalyzed by 1,3-Dibenzyl-1H-benzo[d]imidazole-3-ium Chloride. Current Organic Chemistry, 2023, 27(17), 1542–1552. DOI: 10.2174/0113852728269951231009060535 View Source
- [2] Delfani, A.M.; Kiyani, H.; Zamani, M. An Expeditious Synthesis of Ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate Derivatives. Current Organic Chemistry, 2022, 26(16), 1575–1584. DOI: 10.2174/1385272826666220811101525 View Source
